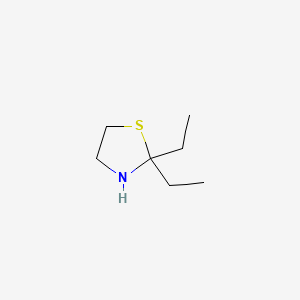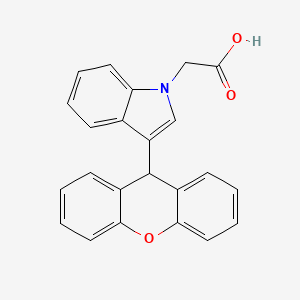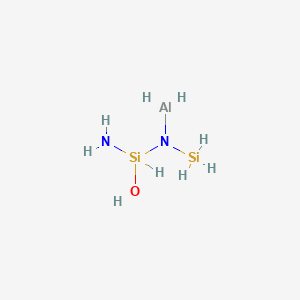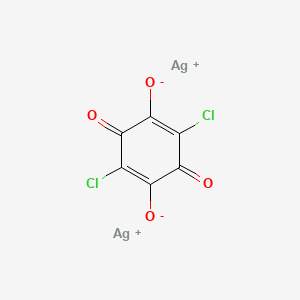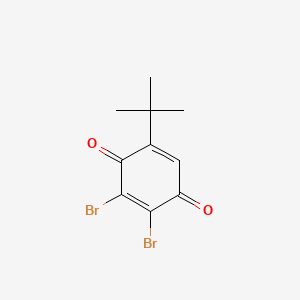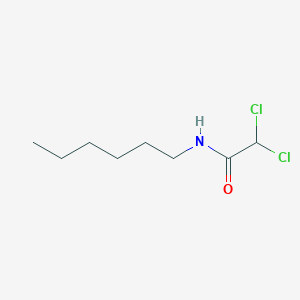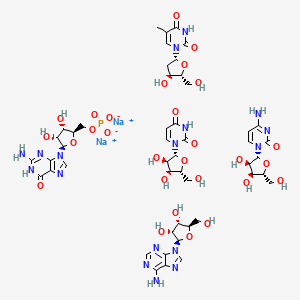
Bis(dodecylthio)dioctylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(dodecylthio)dioctylstannane is an organotin compound with the chemical formula C₄₀H₈₄S₂Sn. It is a mono-constituent substance that consists of a tin atom as the central metal element with two octyl and two dodecylthio ligands . This compound is known for its unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(dodecylthio)dioctylstannane typically involves the reaction of dioctyltin dichloride with dodecylthiol. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as toluene. The reaction conditions include heating the mixture to reflux temperature and maintaining it for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(dodecylthio)dioctylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding thiols.
Substitution: The dodecylthio groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Bis(dodecylthio)dioctylstannane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential use in biological systems due to its organotin structure.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used as a stabilizer in the production of plastics and as an additive in lubricants.
Wirkmechanismus
The mechanism of action of bis(dodecylthio)dioctylstannane involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their activity. It can also interact with cellular membranes, affecting their integrity and function. The molecular targets include thiol-containing enzymes and membrane proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisooctyl 2,2’-[(dioctylstannylene)bis(thio)]diacetate: Similar structure but different ligands.
Dioctyltin bis(dodecylmercaptide): Similar organotin compound with different substituents.
Uniqueness
Bis(dodecylthio)dioctylstannane is unique due to its specific combination of octyl and dodecylthio ligands, which impart distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
22205-30-7 |
|---|---|
Molekularformel |
C40H84S2Sn |
Molekulargewicht |
747.9 g/mol |
IUPAC-Name |
bis(dodecylsulfanyl)-dioctylstannane |
InChI |
InChI=1S/2C12H26S.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;2*1-3-5-7-8-6-4-2;/h2*13H,2-12H2,1H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
ZLQKLRJBHMDQPD-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCS[Sn](CCCCCCCC)(CCCCCCCC)SCCCCCCCCCCCC |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



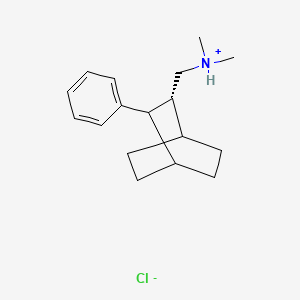
![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)
